3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone
Description
3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone (IUPAC name: 1-(4-methoxyphenyl)-3-[(4-fluorophenyl)sulfonyl]propan-1-one) is a ketone derivative featuring a propanone backbone substituted with a 4-methoxyphenyl group at the carbonyl position and a 4-fluorophenylsulfonyl moiety at the β-position. Its synthesis typically involves sulfonylation reactions or condensation of pre-functionalized aromatic precursors, as demonstrated in analogous compounds .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4S/c1-21-14-6-2-12(3-7-14)16(18)10-11-22(19,20)15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBGYYHTOVGYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-51-3 | |
| Record name | 3-((4-FLUOROPHENYL)SULFONYL)-1-(4-METHOXYPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxyacetophenone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone is with a molecular weight of approximately 310.3 g/mol. The compound features a sulfonyl group, which enhances its reactivity and potential biological activity. Its structure can be visualized as follows:
- IUPAC Name : this compound
- Chemical Structure :
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Research indicates that compounds containing sulfonyl groups often exhibit enhanced biological activity due to their ability to interact with various biological targets.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of sulfonamide derivatives, including those based on this compound, which showed promising inhibitory effects on cancer cell lines .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and cross-coupling reactions.
- Synthesis Example : The compound was synthesized via Claisen–Schmidt condensation from 4-methoxyhypnone and 4-fluorobenzophenone, demonstrating its utility in generating complex organic molecules .
Materials Science
Research has also explored the use of this compound in the development of novel materials, particularly in polymer chemistry where it can act as a building block for advanced polymeric materials.
- Application Insight : The incorporation of sulfonyl groups into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The fluorophenyl and methoxyphenyl groups contribute to the compound’s overall reactivity and stability, influencing its interaction with enzymes and receptors .
Comparison with Similar Compounds
Sulfonyl-Substituted Propanones
The sulfonyl group is a critical pharmacophore influencing electronic and steric properties. Key analogs include:
Key Observations :
Chalcone Derivatives (α,β-Unsaturated Ketones)
Chalcones share a propanone backbone but feature an α,β-unsaturated ketone system, enabling conjugation and redox activity. Notable examples:
Key Observations :
- The target compound’s saturated ketone lacks the α,β-unsaturation of chalcones, reducing redox activity but improving stability .
- Chalcone 2j (IC₅₀ = 4.7 μM) highlights the importance of halogenation (Br, I) and hydroxyl groups for bioactivity .
- Dihedral angles between aromatic rings in chalcones (e.g., 7.14°–56.26° ) influence conformational flexibility and binding affinity.
Piperazine- and Triazole-Substituted Analogs
Piperazine and triazole moieties are common in bioactive molecules for hydrogen bonding and solubility modulation:
Biological Activity
3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone, also known by its CAS number 477334-44-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H15FO2S
- Molecular Weight : 290.3525 g/mol
- Structural Characteristics : The compound features a sulfonyl group attached to a propanone backbone with fluorine and methoxy substituents on the phenyl rings, which may influence its biological properties.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity : Many sulfonyl-containing compounds have been studied for their ability to inhibit cancer cell proliferation. The presence of electron-withdrawing groups like fluorine enhances the lipophilicity and reactivity of the compound, potentially improving its interaction with biological targets.
- Anticonvulsant Properties : Some derivatives of related compounds have shown anticonvulsant activity, suggesting that this compound may also possess neuroprotective effects.
Antitumor Activity
A study highlighted the cytotoxic effects of compounds similar to this compound against various cancer cell lines. Notably:
- IC50 Values : Compounds in this class demonstrated IC50 values in the low micromolar range against breast and colon cancer cell lines, indicating significant antiproliferative effects .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Studies :
Data Table: Biological Activity Summary
Q & A
Basic: What are the established multi-step synthesis routes for 3-[(4-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves S-alkylation or sulfonylation steps. For example, analogous compounds like 3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone are synthesized via S-alkylation of a thiol intermediate with a brominated ketone in an alkaline medium, followed by purification via column chromatography . Optimization includes:
- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
- Catalyst use : Bases like triethylamine or K₂CO₃ improve nucleophilic substitution kinetics .
Yield optimization often requires iterative adjustments to stoichiometry and reaction time .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the sulfonyl and methoxyphenyl groups (e.g., aromatic proton signals at δ 7.2–8.1 ppm and methoxy singlet at δ 3.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₁₅FO₃S, expected [M+H]⁺ at m/z 322.0520) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
The electron-withdrawing sulfonyl group activates the adjacent carbonyl carbon for nucleophilic attack, enabling reactions with amines or hydrazines to form hydrazones or imine derivatives. For example:
- Buchwald–Hartwig amination : Requires Pd(OAc)₂/Xantphos catalysts in toluene at 110°C, yielding arylaminated products .
- Contradictions : Conflicting reports exist on the sulfonyl group’s stability under basic conditions. Some studies note hydrolysis at high pH (>12), necessitating pH monitoring during reactions .
Advanced: What computational methods are used to predict its interactions with biological targets (e.g., enzymes or receptors)?
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as hydrogen-bond acceptor) .
- Molecular docking : Software like AutoDock Vina models binding to targets (e.g., cyclooxygenase-2), with scoring functions prioritizing binding affinity (ΔG < -8 kcal/mol) .
- MD simulations : Assess stability of ligand–target complexes over 100-ns trajectories .
Advanced: How can crystallographic data resolve structural ambiguities (e.g., conformation of the sulfonyl group)?
- Single-crystal X-ray diffraction : SHELXL refinement (via Olex2) determines bond lengths/angles (e.g., C–S bond ~1.76 Å) and confirms non-covalent interactions (e.g., C–H⋯O packing) .
- Twinned data refinement : SHELXL’s TWIN/BASF commands address pseudo-merohedral twinning observed in chalcone derivatives .
- Disorder modeling : Partial occupancy refinement for flexible methoxy groups .
Advanced: How can researchers reconcile contradictory data in biological activity assays (e.g., IC₅₀ variability)?
- Dose-response normalization : Use internal controls (e.g., doxorubicin) to standardize cytotoxicity assays .
- Solvent effects : DMSO concentrations >1% may artificially suppress activity; use lower concentrations (<0.5%) .
- Statistical analysis : Multivariate ANOVA identifies confounding variables (e.g., cell line variability) .
Advanced: What strategies are effective for regioselective functionalization of the propanone backbone?
- Protecting groups : Temporarily block the sulfonyl group with TMSCl during Friedel–Crafts acylation .
- Directed ortho-metalation : Use LDA to deprotonate the fluorophenyl ring, enabling selective bromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
